Anamorelin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anamorelin has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used for the treatment of cancer anorexia-cachexia syndrome (CACS) in patients with advanced cancer . Clinical trials have shown that this compound significantly improves appetite, body weight, lean body mass, and quality of life in patients with CACS .

Wirkmechanismus

Target of Action

Anamorelin primarily targets ghrelin receptors . Ghrelin, often referred to as the “hunger hormone,” is a naturally occurring hormone that plays a crucial role in regulating appetite, metabolism, and energy homeostasis .

Mode of Action

this compound mimics the action of naturally occurring ghrelin by binding to its receptors . It acts as a potent and highly specific agonist of ghrelin receptors . This interaction leads to significant increases in plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) .

Biochemical Pathways

The activation of ghrelin receptors by this compound triggers several biochemical pathways. It stimulates appetite, promotes lipogenesis (fat production), increases body weight, improves gastric motility, reduces catabolic wasting, and inflammation . It also inhibits the expression of inflammation-causing cytokines, such as IL-1α, IL-6, and tumor necrosis factor, thereby reducing inflammation .

Result of Action

The interaction of this compound with ghrelin receptors leads to a variety of molecular and cellular effects. It improves appetite and muscle mass in patients with advanced cancer . It also increases lean body mass and body weight, and may have anti-inflammatory effects on patients with cancer-associated cachexia syndrome .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, patients with worse performance status and low prognostic nutritional index were associated with early discontinuation of this compound . Furthermore, studies involving this compound combined with other multimodal treatments including nutrition counseling, exercise, treatment of hormonal abnormalities, and anti-inflammatory agents are needed . This suggests that the patient’s overall health status, nutritional intake, and concurrent treatments can significantly influence the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

Anamorelin plays a significant role in biochemical reactions by interacting with the ghrelin/growth hormone secretagogue receptor (GHSR). This interaction leads to the stimulation of growth hormone release, which in turn increases levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3) in the plasma . This compound does not significantly affect the levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances appetite and increases body weight, lean body mass, and muscle strength . This compound also affects cell signaling pathways by inhibiting the expression of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α), interleukin-6 (IL-6), and tumor necrosis factor (TNF), thereby reducing inflammation . Additionally, it inhibits nuclear factor kappa B (NF-κB), which plays a role in muscle proteolysis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ghrelin receptor (GHSR) and mimicking the action of ghrelin . This binding stimulates the release of growth hormone, which subsequently increases IGF-1 levels . This compound also inhibits the production of pro-inflammatory cytokines by blocking NF-κB, thereby reducing muscle breakdown . The compound’s ability to increase appetite and muscle mass is attributed to its anabolic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown sustained effects over time. Studies have demonstrated that this compound can maintain or increase lean body mass (LBM) for up to 12 weeks . The compound is stable and does not degrade significantly over this period . Long-term effects observed in in vitro and in vivo studies include increased appetite, improved body composition, and reduced inflammation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that higher doses of this compound lead to significant increases in body weight and lean body mass . At very high doses, this compound may cause adverse effects such as hyperglycemia and cardiovascular events . Threshold effects have been observed, with lower doses being effective in improving appetite and body composition without significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These metabolic processes are primarily mediated by liver enzymes, particularly cytochrome P450 3A4 (CYP3A4) . The major metabolites of this compound include M1 and M7, which are formed through these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s distribution is influenced by its binding affinity to the ghrelin receptor and its ability to penetrate cell membranes .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with the ghrelin receptor on the cell membrane . The compound’s activity is influenced by its ability to bind to the receptor and initiate downstream signaling pathways . Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of anamorelin involves multiple steps, starting with the preparation of key intermediates. One method involves using 1-boc-1-methylhydrazine as a reaction material, followed by a reaction with a formaldehyde compound and a palladium catalyst/hydrogen source . The intermediate tert-butyl N,N’,N’-trimethylhydrazinecarboxylate is then reacted with hydrochloric acid in an organic solvent to obtain high-purity N,N’,N’-trimethylhydrazine hydrochloride .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves crystallization and separation techniques such as filtration and centrifugation . The final product is obtained through a series of reactions and purification steps to ensure high yield and low moisture absorption, making it suitable for mass production .

Analyse Chemischer Reaktionen

Types of Reactions: Anamorelin undergoes various metabolic reactions, including demethylation, hydroxylation, dealkylation, desaturation, and N-oxidation . These reactions are primarily facilitated by human liver microsomes and cytochrome P450 enzymes.

Common Reagents and Conditions: The metabolic reactions of this compound involve reagents such as human liver microsomes and cytochrome P450 enzymes. The conditions typically include in vitro assays with human liver microsomes to study the metabolic pathways .

Major Products Formed: The major metabolites of this compound include M1, M7, M8, and M9, which are formed through the aforementioned metabolic reactions . These metabolites are identified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Vergleich Mit ähnlichen Verbindungen

- Macimorelin

- Ibutamoren

Biologische Aktivität

Anamorelin, a novel ghrelin receptor agonist, has garnered attention for its potential therapeutic applications, particularly in treating cancer cachexia. This article delves into the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

Overview of this compound

This compound (ONO-7643) is an orally active compound that mimics the action of ghrelin, a hormone known for regulating appetite and energy balance. It exhibits a high affinity for the growth hormone secretagogue receptor (GHSR), leading to increased growth hormone (GH) release and subsequent metabolic effects.

Key Characteristics

- Chemical Structure : this compound is characterized by its unique structure that allows it to selectively bind to the GHSR.

- Mechanism of Action : By activating GHSR, this compound stimulates GH secretion from the pituitary gland, enhancing appetite and promoting lean body mass (LBM) gain without significantly increasing fat mass.

In Vitro Studies

In vitro studies have demonstrated that this compound has a potent agonistic effect on GHSR. The compound showed:

- Binding Affinity : An IC50 value of 0.69 nM indicates strong binding to the ghrelin receptor .

- Stimulation of GH Release : In rat pituitary cells, this compound induced a dose-dependent increase in GH secretion with an EC50 value of 1.5 nM .

In Vivo Studies

In vivo experiments in animal models have further elucidated the biological activity of this compound:

- Food Intake and Weight Gain : Studies in rats revealed that this compound significantly increased food intake (FI) and body weight (BW) across various doses (3, 10, and 30 mg/kg) .

- Effects in Larger Animals : In studies involving pigs, both single and continuous dosing of this compound led to increased GH and insulin-like growth factor 1 (IGF-1) levels .

Clinical Efficacy

This compound has been evaluated in several clinical trials focusing on patients with cancer-related anorexia-cachexia syndrome (CACS).

Phase II Clinical Trials

A notable Phase II study conducted in Japanese patients with non-small cell lung cancer demonstrated:

- Improvement in Lean Body Mass : Patients receiving 100 mg of this compound showed significant increases in LBM compared to placebo .

- Enhanced Quality of Life : The treatment group reported improvements in performance status and overall quality of life metrics .

Meta-Analysis Findings

A systematic review and meta-analysis encompassing six randomized controlled trials concluded:

- Weight Gain : this compound was associated with significant improvements in body weight and LBM.

- Safety Profile : The analysis indicated that this compound did not increase the risk of tumor progression or other adverse effects typically associated with GH secretagogues .

Case Studies

Several case studies further illustrate the clinical application of this compound:

- Case Study 1 : A patient with advanced lung cancer experienced a marked increase in appetite and LBM after 12 weeks on this compound, correlating with improved energy levels and quality of life.

- Case Study 2 : Another patient with pancreatic cancer reported significant weight stabilization while on this compound therapy, highlighting its potential role in managing cachexia.

Safety and Side Effects

The safety profile of this compound has been assessed through various clinical trials. Commonly reported side effects include:

- Mild gastrointestinal disturbances

- Headaches

- Fatigue

Importantly, no significant adverse events related to tumor growth were observed, affirming its safety for long-term use in cachexia management .

Eigenschaften

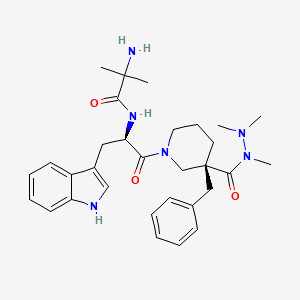

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPFSIRUEPQQPP-MXBOTTGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179702 | |

| Record name | Anamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249921-19-5 | |

| Record name | Anamorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249921-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anamorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anamorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.